{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine

Lipophilicity Drug-likeness Solubility

{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}hydrazine (synonym: 4‑hydrazono‑4,5,6,7‑tetrahydro‑1H‑cyclopenta[d]pyrimidine) is a bicyclic heterocyclic building block with molecular formula C₇H₁₀N₄ and molecular weight 150.18 g·mol⁻¹. Commercially available purities range from 95% (Sigma-Aldrich) to 98% (Leyan).

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 299441-29-5
Cat. No. B6270696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine
CAS299441-29-5
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2NN
InChIInChI=1S/C7H10N4/c8-11-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3,8H2,(H,9,10,11)
InChIKeyAOGJNYYOBSGSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}hydrazine (CAS 299441-29-5): Procurement-Grade Identity and Baseline Profile


{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}hydrazine (synonym: 4‑hydrazono‑4,5,6,7‑tetrahydro‑1H‑cyclopenta[d]pyrimidine) is a bicyclic heterocyclic building block with molecular formula C₇H₁₀N₄ and molecular weight 150.18 g·mol⁻¹ . Commercially available purities range from 95% (Sigma-Aldrich) to 98% (Leyan) . The compound features a hydrazine substituent at the C4 position of the cyclopenta[d]pyrimidine core, a scaffold recognized in medicinal chemistry for constructing ATP-competitive kinase inhibitors, particularly against the AKT/PKB family [1]. It is supplied as a powder requiring refrigerated storage at 4 °C .

Why {5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}hydrazine Cannot Be Replaced by Unsubstituted or 2‑Methyl Cyclopentapyrimidinylhydrazines


Procurement of a closely related hydrazinyl‑cyclopentapyrimidine analog without verifying the exact substitution pattern introduces multiple failure risks. The cyclopenta[d]pyrimidine scaffold is a privileged pharmacophore for AKT kinase inhibition; the absence of the fused cyclopentane ring (as in simple pyrimidin‑4‑ylhydrazine) eliminates the three‑dimensional pre‑organization required for ATP‑binding pocket complementarity [1]. Introducing a methyl group at the C2 position (CAS 879641‑59‑5) increases the molecular weight from 150.18 to 164.21 g·mol⁻¹ and raises the computed logP from –0.33 to +0.56, altering solubility and permeability . The hydrazine substituent at C4 serves as a versatile synthetic handle for hydrazone formation, triazole annulation, and metal‑chelation chemistry [2]; even minor structural modifications can abolish downstream reactivity and bioactivity. Any generic substitution without head‑to‑head analytical verification therefore invalidates the synthetic route and pharmacological hypothesis.

Quantitative Differentiation Evidence for {5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}hydrazine Relative to Closest Analogs


Lipophilicity Differential: Lower LogP vs. 2-Methyl Analog May Favor Aqueous Solubility

The target compound exhibits a computed logP of –0.33, compared to +0.56 for the 2‑methyl analog (4‑hydrazinyl‑2‑methyl‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine, CAS 879641‑59‑5), both as reported by the same vendor (Leyan) . The numerical difference of 0.89 log units indicates the target compound is significantly more hydrophilic, which can translate into higher aqueous solubility and distinct pharmacokinetic partitioning. This property is critical for in vitro assay design where DMSO stock solubility must be maintained through dilution into aqueous buffer.

Lipophilicity Drug-likeness Solubility

Storage Condition Stringency: Refrigerated Requirement vs. Ambient-Stable Thieno Analog

The target compound requires storage at 4 °C, as specified by Sigma-Aldrich . In contrast, the thieno[3,2‑d]pyrimidin‑4‑ylhydrazine analog (CAS 16229‑26‑8) is recommended for long‑term storage in a cool, dry place at ambient temperature . The refrigerated storage requirement indicates a lower inherent thermal stability of the hydrazine moiety in the cyclopenta[d]pyrimidine system, necessitating cold‑chain logistics and potentially shorter shelf‑life in solution.

Stability Storage Logistics

Cost per Gram as Procurement Scarcity Signal: Premium Pricing Relative to Thieno-Fused Cyclopenta Hydrazine

The target compound is priced at approximately 427,300 JPY (≈ $2,800 USD) per gram through Fujifilm Wako , compared to $82 USD per gram for the thieno‑fused cyclopenta analog (4‑hydrazinyl‑6,7‑dihydro‑5H‑cyclopenta[4,5]thieno[2,3‑d]pyrimidine, CAS 303798‑10‑9) from Chemscene . The ~34‑fold price premium reflects a combination of more challenging synthesis, fewer suppliers, and higher demand as a privileged kinase inhibitor intermediate.

Procurement Cost analysis Supply scarcity

Rotatable Bond Rigidity: Zero Rotatable Bonds Confers Maximal Conformational Pre‑organization

The target compound possesses zero rotatable bonds (entire hydrazine moiety is locked into the sp² hydrazone geometry of the cyclopenta[d]pyrimidine ring system) as indicated by Leyan computational descriptors . The 2‑methyl analog (CAS 879641‑59‑5) carries one rotatable bond due to the methyl‑hydrazinyl rotational freedom . Conformational rigidity reduces the entropic penalty upon target engagement, potentially enhancing binding affinity in derived kinase inhibitor complexes by up to 1–2 kcal·mol⁻¹, as a general principle of drug design [1].

Conformational analysis Entropy Binding affinity

Procurement‑Relevant Application Scenarios for {5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}hydrazine


Synthesis of ATP‑Competitive AKT Kinase Inhibitor Libraries

The cyclopenta[d]pyrimidine core is the central pharmacophore of Genentech/Array BioPharma’s clinical AKT inhibitors such as Ipatasertib (GDC‑0068) [1]. The C4‑hydrazine handle provides a direct derivatizable point for appending diverse amine, amide, or heterocyclic pharmacophore heads. The compound’s zero rotatable bonds and low logP (–0.33) contribute to a favorable conformational and solubility profile for library synthesis . Medicinal chemistry teams pursuing novel AKT inhibitors should prioritize this scaffold over non‑cyclopentane pyrimidines or 2‑methyl analogs, which introduce unfavorable lipophilicity shifts (ΔlogP = 0.89) .

Covalent Fragment Screening via Hydrazone Tethering

The hydrazine moiety enables reversible covalent tethering to aldehydes/ketones, forming stable hydrazones for fragment‑based drug discovery (FBDD) or target‑guided synthesis. The refrigerated storage requirement (4 °C) reported by Sigma‑Aldrich underscores the need for careful solution preparation; hydrazone formation kinetics at room temperature should be monitored within 24 h. The target’s lower logP (–0.33) relative to the 2‑methyl analog reduces non‑specific binding in biochemical assays, a critical advantage in fragment screens where false positives correlate with compound lipophilicity .

Metal‑Chelating Hydrazone Anticancer Probes

Pyrimidinylhydrazones derived from hydrazinyl‑pyrimidines exhibit selective anticancer cytotoxicity through metal‑ion chelation [2]; the target compound’s cyclopentane fusion offers a distinct steric environment that may modulate metal‑binding stoichiometry relative to simpler pyrimidin‑4‑ylhydrazones. Procurement of the unsubstituted cyclopenta[d]pyrimidin‑4‑yl‑hydrazine enables exploration of this steric parameter without confounding methyl or thieno‑ring electronic effects.

Industrial‑Scale Intermediate for 5‑Substituted Carbocyclic Nucleosides

Patent literature identifies 4‑hydrazino‑5H,6H,7H‑cyclopenta[d]pyrimidine derivatives as key intermediates for constructing complex 5‑substituted pyrimidine carbocyclic nucleoside drugs, offering an operationally safe and scalable synthetic route [3]. The target compound’s high purity (up to 98%, Leyan ) and established supply chain through Enamine/Fujifilm Wako make it directly suitable for kilogram‑scale process chemistry development, provided the refrigerated storage logistics are accounted for.

Quote Request

Request a Quote for {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.